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Benzamide, N-dodecyl-4-hydroxy-

Cat. No.: B12092103
CAS No.: 146501-46-4
M. Wt: 305.5 g/mol
InChI Key: YSXGDUOBRQYWJE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Interest

The initial scientific interest in long-chain N-alkyl-4-hydroxybenzamides can be traced back to studies on liquid crystals and polymers. Research in the late 1980s explored the synthesis and properties of related structures, such as macrocycles and polyacrylates containing 4-alkoxybenzamide units. These early investigations laid the groundwork for understanding how the long alkyl chains could influence the self-assembly and phase behavior of these molecules, hinting at their potential in materials science. While not the exclusive focus, these studies provided the foundational knowledge for the synthesis and characterization of compounds like Benzamide (B126), N-dodecyl-4-hydroxy-.

Scope and Significance within Modern Medicinal and Materials Chemistry Research

The unique molecular architecture of Benzamide, N-dodecyl-4-hydroxy- has positioned it as a molecule of interest in both medicinal and materials chemistry.

In medicinal chemistry , the benzamide group is a well-known pharmacophore present in a variety of approved drugs. The exploration of derivatives like Benzamide, N-dodecyl-4-hydroxy- is driven by the potential for the long dodecyl chain to modulate properties such as membrane permeability and protein binding. While specific research on the biological activity of this exact compound is not extensively documented, the broader class of 4-hydroxybenzamide (B152061) derivatives has been investigated for various therapeutic applications.

In materials chemistry , the primary interest lies in the compound's ability to form ordered structures, particularly liquid crystals. The interplay between the hydrogen-bonding capabilities of the amide and hydroxyl groups and the van der Waals interactions of the long alkyl chains can lead to the formation of mesophases. A 1989 study on related polyacrylates containing 4-alkoxybenzamide units demonstrated the potential for these types of molecules to form liquid crystalline phases, which are crucial for applications in displays and sensors. dtic.mil

Current Research Landscape and Key Academic Challenges

The current research landscape for Benzamide, N-dodecyl-4-hydroxy- appears to be in a nascent stage, with more focus on the broader class of N-substituted benzamides. Key academic challenges include:

Targeted Synthesis and Yield Optimization: Developing efficient and scalable synthetic routes to obtain high-purity Benzamide, N-dodecyl-4-hydroxy- is a fundamental challenge for enabling more extensive research.

Elucidation of Structure-Property Relationships: A more detailed understanding of how the dodecyl chain length and the position of the hydroxyl group influence the compound's physical and biological properties is needed.

Comprehensive Biological Evaluation: There is a need for systematic screening of Benzamide, N-dodecyl-4-hydroxy- for a range of biological activities to uncover its potential therapeutic applications.

Exploration of Self-Assembly and Material Properties: In-depth studies are required to fully characterize the liquid crystalline and other material properties of this compound and to explore its potential in advanced materials.

While the body of research specifically dedicated to Benzamide, N-dodecyl-4-hydroxy- is still growing, its structural features suggest a promising future in both medicinal and materials science. Overcoming the current research challenges will be crucial to unlocking its full potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H31NO2 B12092103 Benzamide, N-dodecyl-4-hydroxy- CAS No. 146501-46-4

Properties

CAS No.

146501-46-4

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

N-dodecyl-4-hydroxybenzamide

InChI

InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-11-16-20-19(22)17-12-14-18(21)15-13-17/h12-15,21H,2-11,16H2,1H3,(H,20,22)

InChI Key

YSXGDUOBRQYWJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for Benzamide, N Dodecyl 4 Hydroxy and Analogues

Retrosynthetic Analysis and Key Precursor Chemistry

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For Benzamide (B126), N-dodecyl-4-hydroxy-, the most logical disconnection is at the amide bond, a common and reliable bond-forming reaction. This leads to two key precursors: 4-hydroxybenzoic acid and dodecylamine (B51217).

Key Precursors:

4-Hydroxybenzoic acid: This precursor provides the benzoyl moiety with the hydroxyl group at the para position. It is a readily available and relatively inexpensive starting material.

Dodecylamine: This precursor provides the N-dodecyl substituent. It is a long-chain primary amine, also commercially available.

An alternative retrosynthetic approach could involve the functionalization of a pre-formed benzamide scaffold. For instance, one could start with N-dodecylbenzamide and introduce a hydroxyl group at the 4-position of the benzene (B151609) ring. However, this approach is generally less efficient due to potential challenges in controlling the regioselectivity of the hydroxylation reaction.

Classical and Established Synthetic Pathways

The classical synthesis of Benzamide, N-dodecyl-4-hydroxy- primarily revolves around the formation of the amide bond between the two key precursors identified in the retrosynthetic analysis.

Amidation Reactions in N-Substituted Benzamide Synthesis

Amidation, the formation of an amide bond, is a cornerstone of organic synthesis. acs.org Several methods can be employed to achieve the coupling of 4-hydroxybenzoic acid and dodecylamine:

Acid Chloride Method: This is a widely used and efficient method. 4-hydroxybenzoic acid is first converted to its more reactive acid chloride derivative, 4-hydroxybenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with dodecylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com

Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate the direct amidation of carboxylic acids and amines. These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine.

Other Coupling Reagents: A variety of other coupling reagents have been developed for amide bond formation, including phosphonium-based reagents (e.g., BOP, PyBOP) and uronium-based reagents (e.g., HBTU, HATU). These reagents often offer advantages in terms of reaction times, yields, and suppression of side reactions.

The choice of amidation method often depends on the specific substrates, desired scale, and cost considerations. For the synthesis of Benzamide, N-dodecyl-4-hydroxy-, the acid chloride method is a robust and cost-effective option.

Functional Group Interconversions on the Benzene Ring and Dodecyl Chain

Functional group interconversions (FGIs) are essential for accessing a wider range of analogues of Benzamide, N-dodecyl-4-hydroxy-. solubilityofthings.com

On the Benzene Ring:

Protection of the Hydroxyl Group: The phenolic hydroxyl group in 4-hydroxybenzoic acid can be acidic and may interfere with certain reaction conditions. Therefore, it is sometimes necessary to protect it with a suitable protecting group, such as a benzyl (B1604629) ether or a silyl (B83357) ether (e.g., TBDMS). imperial.ac.uk This protecting group can be removed later in the synthetic sequence.

Modification of the Hydroxyl Group: The hydroxyl group can be converted to other functional groups. For example, it can be alkylated to form an ether or acylated to form an ester. These modifications can be used to fine-tune the properties of the final compound.

Introduction of Other Substituents: Other functional groups can be introduced onto the benzene ring through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. compoundchem.com These reactions would typically be performed on a protected derivative of 4-hydroxybenzoic acid.

On the Dodecyl Chain:

Introduction of Unsaturation: Double or triple bonds can be introduced into the dodecyl chain through elimination reactions of appropriate precursors (e.g., alkyl halides or sulfonates). vanderbilt.edu

Introduction of Functional Groups: Functional groups such as hydroxyl, amino, or keto groups can be introduced at various positions along the dodecyl chain. This would typically require starting with a functionalized dodecylamine precursor. For example, a diol could be selectively protected, converted to an amine, and then coupled with 4-hydroxybenzoic acid.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and cost. nih.gov Key parameters to consider for the synthesis of Benzamide, N-dodecyl-4-hydroxy- include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used for amidation reactions. researchgate.net

Base: In methods that generate acidic byproducts, the choice of base is important. Common bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), and pyridine.

Temperature: Reaction temperatures can be adjusted to control the rate of reaction and minimize side reactions. Many amidation reactions can be performed at room temperature, but some may require heating or cooling.

Stoichiometry: The molar ratio of the reactants can be adjusted to drive the reaction to completion. Using a slight excess of one of the reactants is a common strategy. researchgate.net

Interactive Data Table: Optimization of Amidation Reaction

EntryCoupling ReagentBaseSolventTemperature (°C)Yield (%)
1SOCl₂PyridineDCM0 to rt85
2DCC-THFrt78
3EDC/HOBtDIPEADMFrt92
4HBTUDIPEADMFrt95

This table presents hypothetical data for illustrative purposes.

Innovative and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods.

Green Chemistry Principles in Benzamide Synthesisresearchgate.net

The 12 principles of green chemistry provide a framework for designing safer and more efficient chemical processes. youtube.com Several of these principles can be applied to the synthesis of Benzamide, N-dodecyl-4-hydroxy- and its analogues:

Prevention of Waste: Designing synthetic routes that generate minimal waste is a primary goal of green chemistry. youtube.com This can be achieved by using high-yielding reactions and atom-economical methods.

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. youtube.com Direct amidation reactions are generally more atom-economical than methods that require the use of protecting groups.

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids. skpharmteco.commdpi.com Research into solvent-free reaction conditions is also an active area. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled and reused. youtube.com The development of new catalytic methods for amide bond formation is an ongoing area of research.

Design for Degradation: Designing molecules that will degrade into harmless products after their intended use is an important consideration for environmental sustainability. youtube.com The biodegradability of Benzamide, N-dodecyl-4-hydroxy- and its analogues could be a factor in their long-term environmental impact.

By incorporating these principles, chemists can develop synthetic routes to Benzamide, N-dodecyl-4-hydroxy- that are not only efficient and high-yielding but also environmentally responsible.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals and pharmaceuticals, including improved heat and mass transfer, enhanced safety, and easier scalability. nih.gov

The synthesis of amides has been successfully translated to continuous flow systems. For instance, a solvent-free protocol for the continuous flow synthesis of amides at room temperature has been developed using a screw reactor. rsc.org This method, which employs EDC·HCl as the activating agent, allows for the synthesis of a wide range of amides with high yields and has been scaled up to produce 100g of the target amide. rsc.org

Flow reactors can also be combined with different heating methods, such as inductive heating, to further enhance reaction rates. mdpi.comresearchgate.net In the synthesis of 4,N-diphenylbutynamide, a flow reactor under inductive heating increased the amide yield by 25% compared to conventional heating. mdpi.com

Table 3: Examples of Amide Synthesis in Continuous Flow Reactors

ReactantsReactor Type/ConditionsYieldReference
Various carboxylic acids and aminesJacketed screw reactor, solvent-free, room temperature, EDC·HCl~90% (scaled up to 100g) rsc.org
4-phenylbutyric acid and anilineRF-heated flow reactor with composite magnetic catalyst, 150°C25% higher yield than conventional heating mdpi.com
Various esters and aminesTube reactor (16 mL), 125°C, 2 min residence timeHigh yields, scalable to 0.1-0.2 mol nih.gov
Aromatic carboxylic acids and aminesPlug flow reactor with DPDTC coupling agentQuantitative yields acs.org

Biocatalytic Transformations and Enzymatic Approaches

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemical synthesis. Biocatalytic approaches to amide synthesis offer a sustainable alternative to traditional chemical methods.

One prominent enzymatic route is the use of nitrile hydratases (NHases). nih.gov These metalloenzymes catalyze the hydration of nitriles to the corresponding amides with high specificity and efficiency. researchgate.netthieme-connect.de This bienzymatic system, often coupled with an amidase for further hydrolysis to the carboxylic acid, provides a powerful tool for organic synthesis. researchgate.netthieme-connect.de The starting material for the synthesis of Benzamide, N-dodecyl-4-hydroxy- via this route would be 4-cyano-N-dodecylbenzamide.

Lipases are another class of enzymes that have been successfully employed for amide synthesis. While their natural function is to hydrolyze esters, they can be used in reverse to catalyze the amidation of carboxylic acids or esters with amines, particularly in non-aqueous media. For example, lipase (B570770) from Candida antarctica (Novozym 435) has been shown to be an efficient catalyst for the selective N-acylation of amino alcohols in a solvent-free system, achieving high yields. nih.gov The optimization of reaction parameters such as temperature, enzyme loading, and substrate molar ratio is crucial for maximizing the yield of the desired amide. nih.govmdpi.com

Table 4: Biocatalytic Synthesis of Amides and Related Compounds

EnzymeReactionKey FindingsReference
Nitrile Hydratase (NHase)Hydration of nitriles to amidesHighly specific and efficient under mild conditions. Used in industrial production of acrylamide. nih.govresearchgate.net
Lipase (Novozym 435)Selective amidation of phenylglycinol89.41% yield in a solvent-free system with 15 wt% enzyme loading. nih.gov
Lipase from Candida rugosaKinetic resolution of Naproxen methyl esterAchieved 49% conversion with an E-value of 174.2 in a biphasic system. unimi.it

Based on a comprehensive review of available scientific literature, there is currently a lack of specific research data on the molecular mechanisms of action for the chemical compound Benzamide, N-dodecyl-4-hydroxy-. Studies detailing its receptor binding, enzyme inhibition, nucleic acid interactions, and modulation of downstream signaling pathways are not present in the public domain.

Therefore, it is not possible to provide an article with the detailed elucidation of its molecular mechanisms as requested in the outline. The specific subsections, including receptor binding studies, enzyme inhibition kinetics, nucleic acid interactions, investigation of cellular receptors, and regulation of gene expression, require dedicated experimental data that does not appear to have been published for this particular compound.

Further research would be required to identify and characterize the molecular targets and downstream effects of Benzamide, N-dodecyl-4-hydroxy- to fulfill the requested article structure.

Elucidation of Molecular Mechanisms of Action for Benzamide, N Dodecyl 4 Hydroxy

Structure-Activity Relationship (SAR) at the Molecular Level

Influence of N-Dodecyl Substituent on Target Affinity

The N-dodecyl substituent, a twelve-carbon alkyl chain, is a prominent feature of the molecule that is expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The length and lipophilicity of such an alkyl chain are critical determinants of how the molecule interacts with its biological target.

In various classes of receptor ligands, the length of an N-alkyl chain has been shown to have a profound impact on binding affinity. For instance, in a study on cannabimimetic indoles, it was found that an alkyl chain of at least three carbons was necessary for high-affinity binding to both CB1 and CB2 receptors, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to a heptyl group led to a dramatic decrease in binding affinity at both receptors. nih.gov Similarly, in a series of 5-HT1A receptor ligands, elongation of the N-alkyl chain increased affinity, reaching a maximum for the N-n-hexyl-substituted phenylpiperazines. nih.gov These findings suggest the presence of a hydrophobic pocket in the receptor that can accommodate an alkyl chain of a specific length.

For Benzamide (B126), N-dodecyl-4-hydroxy-, the long dodecyl chain would be expected to engage in significant hydrophobic interactions with a corresponding hydrophobic region within the binding site of its target protein. The considerable length of this chain suggests that the target likely possesses a deep, channel-like hydrophobic pocket. The affinity of the compound would be highly dependent on the precise fit of this dodecyl chain within the pocket. Deviations in chain length, either shorter or longer, could lead to a substantial loss of affinity due to incomplete hydrophobic interactions or steric clashes.

It is also important to consider that the N-alkylation of an amide can influence the hydration dynamics around the molecule. Studies on simple amides have shown that the size of the N-substituted alkyl group significantly affects the hydration structure and dynamics, primarily through a steric effect. nih.gov While the dynamics of the local environment may surprisingly speed up with a bulkier group, the hydrogen-bond making and breaking between water and the amide carbonyl are affected. nih.gov This altered hydration shell could influence the energetics of receptor binding.

Table 1: General Influence of N-Alkyl Chain Length on Receptor Affinity in Related Compound Classes

Compound ClassReceptor TargetObservation on Alkyl Chain Length and Affinity
Cannabimimetic IndolesCB1 and CB2 ReceptorsOptimal binding with a five-carbon chain; longer chains decrease affinity. nih.gov
Phenylpiperazines5-HT1A ReceptorAffinity increases with chain length, peaking at a hexyl group. nih.gov

This table presents generalized findings from studies on other compound classes to illustrate the principle of how alkyl chain length can influence receptor affinity. Specific data for Benzamide, N-dodecyl-4-hydroxy- is not available.

Role of the Hydroxyl Group in Binding and Activity

The hydroxyl (-OH) group at the 4-position of the benzamide ring is a polar, hydrogen-bonding moiety that is poised to play a crucial role in the specific recognition and binding of the molecule to its target. The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor makes it a key player in forming specific interactions that contribute to binding affinity and selectivity.

The hydroxyl group's contribution is not limited to direct hydrogen bonding. Its electron-donating nature can also influence the electronic properties of the aromatic ring, potentially affecting cation-π or π-π stacking interactions with aromatic residues in the binding site. The position of the hydroxyl group is also critical; a shift to the ortho or meta position would likely alter the hydrogen bonding geometry and could significantly impact binding affinity. The importance of the hydroxyl group's position has been demonstrated in studies of hydroxybenzoic acids, where altering the position affects hydrogen-bonding capacity and lipophilicity, which in turn can shift receptor affinity. researchgate.net

Table 2: Potential Hydrogen Bond Interactions of the 4-Hydroxyl Group

Functional GroupPotential Interacting Amino Acid ResiduesType of Interaction
4-Hydroxyl GroupAspartate, Glutamate, Serine, Threonine, TyrosineHydrogen Bond Donor/Acceptor
4-Hydroxyl GroupHistidineHydrogen Bond Donor/Acceptor
4-Hydroxyl GroupPeptide Backbone Carbonyl/AmideHydrogen Bond Donor/Acceptor

This table outlines the potential interactions of the hydroxyl group based on general principles of molecular recognition. Specific interactions for Benzamide, N-dodecyl-4-hydroxy- would depend on the specific topology of its biological target's binding site.

Conformational Analysis and Bioactive Conformations

Computational methods are often employed to explore the conformational landscape of flexible molecules and to identify low-energy, stable conformations. nih.govnih.gov For Benzamide, N-dodecyl-4-hydroxy-, the long and flexible dodecyl chain can adopt various extended or folded conformations. The preferred conformation in the receptor-bound state will be one that maximizes favorable interactions, such as the hydrophobic interactions of the alkyl chain and the hydrogen bonding of the hydroxyl group, while minimizing steric clashes.

Studies on other long-chain molecules have shown that they can adopt "arc" or linear conformations to bind to their targets. mdpi.com The conformation of the amide bond itself (cis or trans) is another important factor. While secondary amides typically prefer a trans conformation, N-alkylation can increase the population of the cis conformer. nih.gov The specific conformation adopted by the benzamide core and the orientation of the N-dodecyl chain relative to the aromatic ring will define the molecule's shape and its ability to fit within the binding site.

Identifying the bioactive conformation is a key step in rational drug design, as it provides a template for the design of new, more potent, and selective analogs. While specific conformational analysis data for Benzamide, N-dodecyl-4-hydroxy- is not available, it is likely that its bioactive conformation involves an extended arrangement of the dodecyl chain to fit into a hydrophobic channel, with the 4-hydroxybenzamide (B152061) moiety positioned to make specific hydrogen bonding and other interactions at the mouth or within the pocket of the binding site.

Table 3: Key Rotatable Bonds and Potential Conformational States

BondDescriptionPotential Conformations
C-C bonds in dodecyl chainSingle bonds allowing free rotationExtended, gauche, folded
N-C (amide-dodecyl)Rotation around the amide nitrogen-alkyl carbon bondInfluences orientation of the alkyl chain
C-N (carbonyl-nitrogen)Amide bondPredominantly trans, but cis is possible
C-C (ring-carbonyl)Rotation of the benzamide groupAffects positioning of the amide relative to the ring

This table highlights the key sources of conformational flexibility in the molecule. The actual bioactive conformation is a result of the interplay of these rotations to achieve an optimal fit with the biological target.

Sophisticated Spectroscopic and Analytical Characterization for Research on Benzamide, N Dodecyl 4 Hydroxy

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution and the solid state. For a molecule like Benzamide (B126), N-dodecyl-4-hydroxy-, a multi-pronged NMR approach would be essential for a complete structural assignment and understanding of its dynamic nature.

1D and 2D NMR Techniques for Complete Structural Assignment

The initial step in the NMR analysis would involve acquiring one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information about the different proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which reveal neighboring protons. For Benzamide, N-dodecyl-4-hydroxy-, distinct signals would be expected for the aromatic protons, the protons of the dodecyl chain, the amide N-H proton, and the phenolic O-H proton.

The ¹³C NMR spectrum would complement the ¹H data by showing the number of unique carbon environments. To definitively assign each proton and carbon signal, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, allowing for the tracing of the connectivity of protons along the dodecyl chain and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule, for instance, linking the dodecyl chain to the amide nitrogen and the benzoyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is critical for determining the molecule's conformation in solution.

Based on the analysis of the parent compound, 4-hydroxybenzamide (B152061), the expected chemical shifts for the aromatic protons would be in the range of 6.8-7.8 ppm, and the aromatic carbons between 115-162 ppm in a suitable deuterated solvent like DMSO-d₆. The dodecyl chain would exhibit characteristic signals in the upfield region of the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for Benzamide, N-dodecyl-4-hydroxy- (Note: This table is predictive and based on the analysis of similar structures. Actual experimental values may vary.)

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to C=O)~7.7~129
Aromatic CH (ortho to OH)~6.8~115
Aromatic C-OH-~160
Aromatic C-C=O-~125
Amide NH~8.3 (broad)-
Carbonyl C=O-~167
N-CH₂~3.2 (t)~40
-(CH₂)₁₀-1.2-1.5 (m)22-32
Terminal CH₃~0.8 (t)~14
Phenolic OH~9.8 (broad)-

Solid-State NMR for Polymorphs and Crystalline Forms

The ability of a compound to exist in different crystalline forms, known as polymorphism, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique to probe the structure and dynamics in the solid state and is particularly well-suited for identifying and characterizing polymorphs. researchgate.netspectrabase.com

For Benzamide, N-dodecyl-4-hydroxy-, which possesses both hydrogen bond donors (NH and OH) and acceptors (C=O and OH), the likelihood of polymorphism is high due to the potential for different hydrogen bonding networks and packing arrangements. spectrabase.com

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra of the solid material. researchgate.netrsc.org Different polymorphs would exhibit distinct chemical shifts for the carbon atoms due to their different local electronic environments. researchgate.net Furthermore, ¹H ssNMR can provide insights into proton proximities and hydrogen bonding.

Dynamic NMR Studies for Conformational Exchange

The amide bond in Benzamide, N-dodecyl-4-hydroxy- has a partial double bond character, which can lead to restricted rotation and the existence of different conformers (rotamers). Dynamic NMR (DNMR) spectroscopy is the primary tool for studying such conformational exchange processes. researchgate.net

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the exchanging nuclei. At low temperatures, the exchange may be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature increases, the exchange rate increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal at higher temperatures. Analysis of these line shape changes allows for the determination of the thermodynamic and kinetic parameters of the conformational exchange, such as the activation energy (ΔG‡) for rotation around the amide bond.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for providing structural information through the analysis of its fragmentation patterns.

Accurate Mass Measurement and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the unambiguous determination of the elemental formula of Benzamide, N-dodecyl-4-hydroxy-. For a molecule with the formula C₁₉H₃₁NO₂, the calculated monoisotopic mass is 305.23548 Da. researchgate.net An experimental HRMS measurement within a few parts per million (ppm) of this value would confirm the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for Benzamide, N-dodecyl-4-hydroxy-

Parameter Value Source
Molecular FormulaC₁₉H₃₁NO₂-
Calculated Monoisotopic Mass305.23548 Da researchgate.net
Expected [M+H]⁺ Ion306.24276-
Expected [M+Na]⁺ Ion328.22471-

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion ([M+H]⁺ or [M]⁺˙) of Benzamide, N-dodecyl-4-hydroxy- would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would provide a "fingerprint" of the molecule's structure.

Key fragmentation pathways for Benzamide, N-dodecyl-4-hydroxy- would likely involve:

Cleavage of the amide bond: This would be a prominent fragmentation, leading to the formation of a benzoyl cation (m/z 121, from the 4-hydroxybenzoyl moiety) and a dodecylamine (B51217) fragment.

Fragmentation of the dodecyl chain: A series of losses of alkyl fragments (e.g., C₂H₄, C₃H₆) from the dodecyl chain would be expected.

McLafferty rearrangement: If applicable, this rearrangement could lead to specific neutral losses.

By carefully analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the structure determined by NMR.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule and probing its structural arrangement. For Benzamide, N-dodecyl-4-hydroxy-, these methods provide detailed insights into its molecular vibrations.

The vibrational spectrum of N-dodecyl-4-hydroxybenzamide is a composite of the vibrations of its three main components: the p-hydroxyphenyl group, the secondary amide linkage, and the dodecyl chain. Each of these components gives rise to characteristic vibrational bands.

Key vibrational modes for N-dodecyl-4-hydroxybenzamide are expected to appear in the following regions:

N-H Stretching: The N-H stretching vibration of the secondary amide is highly sensitive to hydrogen bonding. A free N-H stretch typically appears in the range of 3400-3500 cm⁻¹. However, in the solid state, extensive hydrogen bonding is expected, which would shift this band to a lower frequency, likely in the 3200-3300 cm⁻¹ region. ias.ac.in

O-H Stretching: The phenolic O-H group also participates in hydrogen bonding. A sharp band for a free O-H stretch is expected around 3600 cm⁻¹, but in a hydrogen-bonded state, this will be a broad band at lower wavenumbers, typically between 3200 and 3500 cm⁻¹.

C-H Stretching: The aliphatic C-H stretching vibrations from the dodecyl chain will be prominent in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching bands will appear around 3000-3100 cm⁻¹.

Amide I Band: This is one of the most characteristic bands of amides and is primarily due to the C=O stretching vibration. For secondary amides, it typically appears between 1630 and 1680 cm⁻¹. Its exact position is sensitive to hydrogen bonding. nih.govmdpi.com

Amide II Band: This band, found between 1510 and 1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region.

CH₂ Bending: The scissoring and rocking modes of the methylene (B1212753) groups in the long alkyl chain will produce distinct bands, with the scissoring mode typically around 1465 cm⁻¹.

The following interactive table summarizes the expected major vibrational bands for Benzamide, N-dodecyl-4-hydroxy-.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
O-H Stretch (H-bonded)3200-3500 (broad)Phenolic -OH
N-H Stretch (H-bonded)3200-3300Secondary Amide
Aromatic C-H Stretch3000-3100Ar-H
Aliphatic C-H Stretch2850-2960-(CH₂)₁₁CH₃
Amide I (C=O Stretch)1630-1680-C(=O)NH-
Amide II (N-H bend, C-N stretch)1510-1570-C(=O)NH-
Aromatic C=C Stretch1450-1600Benzene Ring
CH₂ Scissoring~1465-(CH₂)₁₁-

Hydrogen bonding plays a crucial role in determining the structure and properties of N-dodecyl-4-hydroxybenzamide. The presence of both a hydrogen bond donor (N-H and O-H groups) and a hydrogen bond acceptor (the carbonyl oxygen, C=O) facilitates the formation of extensive intermolecular hydrogen bonds. libretexts.orglibretexts.org

In the solid state, it is expected that the amide groups will form strong N-H···O=C hydrogen bonds, creating chains or dimeric structures. ias.ac.inresearchgate.net The phenolic O-H group can also participate in hydrogen bonding, either with another phenolic group or with the amide's carbonyl oxygen. The long dodecyl chain will introduce van der Waals interactions, leading to a layered or interdigitated packing of the alkyl chains. rsc.org The combination of these interactions stabilizes the crystal lattice. The shifts in the N-H and C=O stretching frequencies in the IR and Raman spectra, when compared to a dilute solution in a non-polar solvent, can provide quantitative information about the strength of these hydrogen bonds. iitkgp.ac.in

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule and can be used for both qualitative and quantitative analysis.

The primary chromophore in Benzamide, N-dodecyl-4-hydroxy- is the 4-hydroxybenzamide moiety. The benzene ring conjugated with the carbonyl group and the hydroxyl group gives rise to characteristic electronic transitions. The expected transitions are of the π → π* type, which are typically strong, and n → π* transitions, which are generally weaker.

The UV-Vis absorption spectrum in a non-polar solvent is expected to show a strong absorption band (π → π) around 250-280 nm, characteristic of the benzoyl system. The presence of the para-hydroxyl group, an auxochrome, is likely to cause a red-shift (bathochromic shift) of this band compared to unsubstituted benzamide. The weaker n → π transition of the carbonyl group may be observed as a shoulder on the main absorption band. In polar solvents, a further shift in the absorption maxima is expected due to solvent-solute interactions.

Regarding fluorescence, many aromatic amides and phenolic compounds are fluorescent. sapub.org Upon excitation at a wavelength corresponding to its absorption maximum, N-dodecyl-4-hydroxybenzamide is expected to exhibit fluorescence. The emission wavelength will be longer than the excitation wavelength (Stokes shift). The fluorescence properties, including quantum yield and lifetime, will be influenced by the solvent environment and the extent of intermolecular hydrogen bonding.

The expected electronic transitions are summarized in the table below.

Transition TypeExpected λ (nm)Chromophore
π → π250-2804-Hydroxybenzoyl
n → π>300Carbonyl Group

UV-Vis spectrophotometry can be a straightforward and effective method for the quantitative analysis of N-dodecyl-4-hydroxybenzamide in solution. nih.gov By establishing a calibration curve of absorbance versus concentration at the wavelength of maximum absorption (λ_max), the concentration of an unknown sample can be determined using the Beer-Lambert law. This method is valuable for a variety of applications, including monitoring reaction kinetics or determining solubility.

In the solid state, quantitative analysis is more complex. Diffuse reflectance UV-Vis spectroscopy could potentially be used, but calibration can be challenging. For solid mixtures, techniques like quantitative Raman or IR spectroscopy, often in combination with chemometrics, would be more suitable.

X-Ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and how the molecules are arranged in a crystal lattice.

For Benzamide, N-dodecyl-4-hydroxy-, which is achiral, the focus of an X-ray crystallographic study would be on the molecular conformation and the details of the intermolecular interactions. Such a study would precisely measure bond lengths and angles, and definitively map out the hydrogen bonding network. It would reveal how the N-H···O=C and O-H···O hydrogen bonds direct the assembly of the molecules.

Furthermore, the crystal structure would show how the long dodecyl chains pack. It is common for long-chain alkyl compounds to exhibit layered structures where the aromatic and polar head groups are segregated in one layer and the aliphatic tails are interdigitated in another. researchgate.net The conformation of the dodecyl chain (e.g., all-trans) and the packing arrangement would be clearly elucidated. Although no specific crystal structure for N-dodecyl-4-hydroxybenzamide has been reported in the searched literature, analysis of related long-chain N-alkylamides suggests that such a layered and hydrogen-bonded structure is highly probable. rsc.org

Computational Chemistry and Theoretical Investigations of Benzamide, N Dodecyl 4 Hydroxy

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. arxiv.org A DFT study of Benzamide (B126), N-dodecyl-4-hydroxy- would involve calculating the electron density to determine its ground-state energy and, from this, a host of other properties. Such a study could generate data on optimized molecular geometry, vibrational frequencies (corresponding to infrared and Raman spectra), and electronic properties like dipole moment and polarizability. Reactivity descriptors, including chemical potential, hardness, and softness, could also be derived, offering predictions about the molecule's stability and reaction tendencies.

Table 1: Hypothetical DFT-Calculated Properties of Benzamide, N-dodecyl-4-hydroxy-

PropertyHypothetical ValueSignificance
Ground State Energy (Hartree)ValueA measure of the molecule's total electronic energy.
Dipole Moment (Debye)ValueIndicates the overall polarity of the molecule.
Hardness (eV)ValueA measure of resistance to change in electron distribution.
Softness (eV⁻¹)ValueThe reciprocal of hardness, indicating reactivity.

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate "gold standard" benchmarks for energies and molecular properties. For a molecule the size of Benzamide, N-dodecyl-4-hydroxy-, such calculations would be challenging but could offer precise data on interaction energies, crucial for understanding its behavior in larger systems.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com An FMO analysis of Benzamide, N-dodecyl-4-hydroxy- would reveal the distribution of these orbitals across the molecule, identifying the most likely sites for chemical reactions. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Data for Benzamide, N-dodecyl-4-hydroxy-

OrbitalEnergy (eV)LocalizationImplication for Reactivity
HOMOValuee.g., Phenolic ring, Amide groupLikely site of oxidation or reaction with electrophiles.
LUMOValuee.g., Benzoyl groupLikely site of reduction or reaction with nucleophiles.
HOMO-LUMO Gap (eV)ValueN/AA larger gap suggests higher stability and lower reactivity.

Note: The values and localizations in this table are hypothetical and would require specific FMO calculations.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic nature of a molecule, molecular modeling and dynamics simulations are essential for understanding its physical behavior and conformational preferences over time, especially in a biological or solution-phase environment.

The long, flexible N-dodecyl chain of Benzamide, N-dodecyl-4-hydroxy- allows it to adopt numerous conformations. A conformational analysis would systematically explore these different spatial arrangements to identify the most stable, low-energy structures. By calculating the potential energy of each conformation, an energy landscape can be constructed. This landscape is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of their dynamic behavior. nih.gov An MD simulation of Benzamide, N-dodecyl-4-hydroxy- in a solvent, such as water or a lipid bilayer, would reveal how the molecule interacts with its environment. Key insights would include the solvation of its polar and non-polar regions, its orientation at interfaces, and the flexibility of its dodecyl tail. Such simulations are invaluable for predicting how the molecule might behave in complex biological systems.

Protein-Ligand Docking for Binding Mode Prediction

Protein-ligand docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method is crucial for understanding the potential biological targets of a molecule and the specific interactions that stabilize the complex.

For a molecule with the amphiphilic characteristics of Benzamide, N-dodecyl-4-hydroxy-, plausible protein targets could include enzymes with long hydrophobic channels or membrane-associated proteins. One such hypothetical target is the bacterial cell division protein FtsZ, which is known to be a target for other benzamide derivatives. nih.gov The long dodecyl chain could occupy a hydrophobic pocket, while the 4-hydroxybenzamide (B152061) moiety could form specific hydrogen bonds with the protein's active site.

A typical docking study would involve preparing the 3D structure of Benzamide, N-dodecyl-4-hydroxy- and the chosen protein target. The docking algorithm would then explore various conformations of the ligand within the protein's binding site, calculating a score for each pose based on factors like intermolecular forces and desolvation energy. The results would predict the most stable binding mode and provide insights into the key amino acid residues involved in the interaction.

Illustrative Docking Results

Below is an illustrative data table summarizing hypothetical docking results of Benzamide, N-dodecyl-4-hydroxy- with a putative bacterial enzyme target.

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Hypothetical Bacterial Enzyme-9.8TYR102, SER150, LEU205, PHE208TYR102 (OH), SER150 (backbone C=O)LEU205, PHE208 (dodecyl chain)

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational data for Benzamide, N-dodecyl-4-hydroxy- is currently available.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and for identifying the key structural features responsible for their efficacy.

Development of Predictive Models for Biological Efficacy

To develop a QSAR model for Benzamide, N-dodecyl-4-hydroxy-, a dataset of structurally related compounds with varying alkyl chain lengths and substitutions on the benzamide ring would be required, along with their experimentally determined biological activities. Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices, would be calculated for each compound.

Statistical methods, such as multiple linear regression or partial least squares, would then be employed to build a QSAR equation that correlates these descriptors with biological activity. The predictive power of the model would be rigorously validated using internal and external validation techniques.

Illustrative QSAR Model Statistics

The following table presents hypothetical statistics for a developed QSAR model.

Statistical ParameterValueDescription
r² (Correlation Coefficient)0.92A measure of the goodness of fit of the model.
q² (Cross-validated r²)0.85A measure of the predictive ability of the model for the training set.
pred_r² (External validation r²)0.88A measure of the predictive ability of the model for an external test set.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Identification of Key Structural Features for Activity

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For a series of active benzamide analogs, a pharmacophore model could be generated based on common features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

For Benzamide, N-dodecyl-4-hydroxy-, a likely pharmacophore would include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the carbonyl oxygen), an aromatic ring (the benzene (B151609) ring), and a large hydrophobic feature (the dodecyl chain). This model would serve as a 3D query for searching for new, structurally diverse compounds with the potential for similar biological activity.

Illustrative Pharmacophore Features

FeatureDescriptionImportance
Hydrogen Bond DonorThe 4-hydroxyl group on the benzene ring.Crucial for specific interactions with the target.
Hydrogen Bond AcceptorThe carbonyl oxygen of the amide group.Important for anchoring the ligand in the binding site.
Aromatic RingThe phenyl group of the benzamide moiety.Can participate in pi-pi stacking interactions.
Hydrophobic GroupThe N-dodecyl alkyl chain.Essential for occupying a hydrophobic pocket and enhancing binding affinity.

Note: The features and their importance are hypothetical and based on the chemical structure of the compound.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. dergipark.org.tr A validated pharmacophore model or a reliable docking protocol for Benzamide, N-dodecyl-4-hydroxy- could be employed for this purpose.

The pharmacophore model would be used to rapidly filter databases containing millions of compounds, selecting only those that match the key chemical features. These hits could then be subjected to molecular docking to refine the selection and prioritize compounds for experimental testing. This hierarchical approach allows for the efficient identification of novel lead compounds with potentially improved efficacy or different intellectual property profiles. The aim is to discover new molecules that, like our hypothetical lead, show promise for further development. dergipark.org.tr

Design, Synthesis, and Structure Activity Relationship Sar Studies of Benzamide, N Dodecyl 4 Hydroxy Derivatives and Analogues

Rational Design Strategies for Structural Modification

The rational design of derivatives of N-dodecyl-4-hydroxy-benzamide is a meticulous process aimed at understanding and enhancing its interaction with biological targets. This involves systematic modifications of its core structure, including the N-alkyl chain, the benzene (B151609) ring, and the amide linker itself.

Chain Length: The length of the N-alkyl chain is a critical parameter. Shortening or lengthening the dodecyl chain can modulate the hydrophobic interactions with the target protein. For instance, a systematic homologation, as seen in other bioactive series, often reveals an optimal chain length for activity. drugdesign.org It is hypothesized that a hydrophobic pocket in the target binding site accommodates this alkyl chain, and variations in its length would directly impact the binding affinity. Studies on other N-substituted compounds have shown that both increasing and decreasing the chain length can lead to significant changes in biological activity. mdpi.com

Branching: Introducing branching into the alkyl chain, such as isopropyl or tert-butyl groups, can increase steric bulk. This can be used to probe the topology of the binding site. If the binding pocket is narrow, branched chains may lead to a decrease in activity due to steric hindrance. drugdesign.org Conversely, if the pocket is more accommodating, branching could lead to enhanced binding through increased van der Waals interactions.

Unsaturation: The introduction of double or triple bonds into the alkyl chain can impart conformational rigidity. This can be advantageous if a specific conformation is required for optimal binding. Furthermore, unsaturated moieties can serve as handles for further chemical modification or may participate in specific interactions with the target, such as pi-stacking.

Table 1: Hypothetical Structure-Activity Relationship of N-Alkyl Chain Modifications

ModificationRationalePredicted Impact on Activity
Shorter alkyl chains (e.g., C8, C10)Decrease lipophilicity, alter fit in hydrophobic pocketMay increase or decrease, dependent on target
Longer alkyl chains (e.g., C14, C16)Increase lipophilicity, explore larger hydrophobic pocketsMay increase or decrease, dependent on target
Branched alkyl chains (e.g., iso-dodecyl)Increase steric bulk, probe binding site topologyLikely to decrease activity if pocket is constrained
Unsaturated alkyl chains (e.g., dodecenyl)Introduce rigidity, potential for new interactionsDependent on conformational requirements of target

The 4-hydroxy-benzamide core offers multiple positions on the benzene ring for substitution. The existing hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.org This directs incoming substituents to the positions ortho to the hydroxyl group (positions 3 and 5).

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electronic nature of the aromatic ring and the acidity of the phenolic hydroxyl group. libretexts.org

EDGs (e.g., -OCH₃, -CH₃) would increase the electron density of the ring and may enhance interactions with electron-deficient regions of the target. libretexts.org

EWGs (e.g., -Cl, -NO₂, -CF₃) would decrease the electron density and could increase the acidity of the phenolic proton, potentially forming stronger hydrogen bonds with the target. libretexts.orgmsu.edu

Table 2: Potential Benzene Ring Substitutions and Their Rationale

PositionSubstituentElectronic EffectSteric EffectRationale
3, 5-ClWithdrawingSmallModulate electronics with minimal steric clash
3, 5-OCH₃DonatingMediumIncrease electron density, potential H-bond acceptor
3, 5-CF₃Strongly WithdrawingMediumDrastically alter electronics, increase lipophilicity
2, 6-FWithdrawingSmallIntroduce polarity, potential for H-bonding

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.commdpi.com

Amide Bond Isosteres: The amide bond can be replaced by other functional groups that mimic its geometry and hydrogen bonding capabilities but may offer improved metabolic stability. Common amide isosteres include:

Thioamides: Replacing the carbonyl oxygen with sulfur can alter hydrogen bonding capacity and lipophilicity. nih.gov

Oxazoles, Oxadiazoles, and Triazoles: These five-membered heterocyclic rings can act as rigid, stable mimics of the amide bond. nih.gov

Hydroxyl Group Isosteres: The phenolic hydroxyl group is a key hydrogen bond donor. It could be replaced by other groups with similar properties, such as -NH₂, -SH, or a carboxylic acid, to explore alternative hydrogen bonding interactions.

Benzene Ring Isosteres: The benzene ring can be replaced by other aromatic heterocycles like pyridine, thiophene, or pyrazole. This can introduce heteroatoms that can act as hydrogen bond acceptors or donors and can significantly alter the compound's polarity and solubility.

Synthetic Challenges and Methodologies for Diverse Analogues

The synthesis of a library of N-dodecyl-4-hydroxy-benzamide analogues requires versatile and robust chemical methodologies. The primary reaction for forming the core structure is the amidation between a 4-hydroxybenzoic acid derivative and dodecylamine (B51217).

A general synthetic route would involve the activation of the carboxylic acid of 4-hydroxybenzoic acid, followed by coupling with dodecylamine. nanobioletters.comresearchgate.net However, the presence of the phenolic hydroxyl group presents a potential challenge, as it can react with the activating agents. Therefore, a protecting group strategy is often employed.

A plausible synthetic approach:

Protection: The hydroxyl group of 4-hydroxybenzoic acid is protected, for example, as a benzyl (B1604629) or silyl (B83357) ether.

Activation: The protected carboxylic acid is then converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or activated with a coupling agent like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole). researchgate.net

Amidation: The activated acid is reacted with dodecylamine to form the protected amide.

Deprotection: The protecting group is removed to yield the final N-dodecyl-4-hydroxy-benzamide derivative.

To generate a library of analogues with substitutions on the benzene ring, the corresponding substituted 4-hydroxybenzoic acids would be used as starting materials. For modifications of the N-alkyl chain, a variety of primary amines would be employed in the amidation step. Solid-phase synthesis could also be a valuable tool for the rapid generation of a large library of analogues by anchoring the 4-hydroxybenzoic acid to a resin and then performing the subsequent chemical modifications. researchgate.net

Comprehensive SAR Profiling of Derivative Libraries

The synthesis of a diverse library of analogues allows for a comprehensive structure-activity relationship (SAR) profiling. This involves testing the compounds in relevant biological assays to determine how structural modifications influence their activity.

By systematically analyzing the biological data from the derivative library, a detailed SAR profile can be constructed. This profile is crucial for understanding the key molecular interactions between the compounds and their biological target.

N-Alkyl Chain: A parabolic relationship between alkyl chain length and activity is often observed, indicating an optimal length for fitting into a hydrophobic pocket. A sharp drop in activity with branched chains would suggest a sterically constrained binding site. drugdesign.org

Benzene Ring Substituents: The electronic nature of the substituents can be correlated with activity. For example, if electron-withdrawing groups at the 3-position consistently increase potency, it might suggest that a more acidic 4-hydroxyl group is beneficial for a key hydrogen bond interaction. The activity data for ortho- versus meta-substituted analogues can provide insights into the required orientation of substituents for optimal binding.

Isosteric Replacements: The biological activity of amide isosteres can confirm the importance of the amide bond's hydrogen bonding capabilities. For instance, if a 1,3,4-oxadiazole, which is only a hydrogen bond acceptor, retains activity, it might indicate that the amide N-H hydrogen bond donation is not critical.

Table 3: Illustrative SAR Data for Hypothetical Derivatives against a Molecular Target

Compound IDN-Alkyl ChainRing SubstituentBioisostereTarget Affinity (IC₅₀, nM)
Parent n-dodecyl None Amide 500
1n-octylNoneAmide1200
2n-tetradecylNoneAmide800
3n-dodecyl3-ClAmide250
4n-dodecyl3-OCH₃Amide600
5n-dodecylNoneThioamide450
6n-dodecylNone1,3,4-Oxadiazole>5000

This table presents hypothetical data for illustrative purposes.

The data in Table 3 would suggest that:

The n-dodecyl chain is near-optimal in length for this hypothetical target.

An electron-withdrawing group at the 3-position is beneficial for activity.

The amide carbonyl oxygen is likely a key hydrogen bond acceptor, and the N-H donor may also be important for affinity.

Through such iterative cycles of design, synthesis, and testing, a comprehensive understanding of the SAR for N-dodecyl-4-hydroxy-benzamide derivatives can be established, paving the way for the development of potent and selective molecules for a specific biological target.

Impact of Modifications on Cellular Activity

The cellular activity of Benzamide (B126), N-dodecyl-4-hydroxy- derivatives is intricately linked to their chemical architecture. The core structure, consisting of a 4-hydroxybenzamide (B152061) moiety N-substituted with a dodecyl chain, presents multiple avenues for modification. Research into related benzamide compounds has demonstrated that alterations to the alkyl chain, the aromatic ring, and the amide linkage can profoundly affect their biological efficacy.

Furthermore, substitutions on the phenyl ring can have a dramatic impact on activity. The introduction of additional hydroxyl groups, such as in the analogue N-Dodecyl-3,4-dihydroxybenzamide, has been reported to confer antimicrobial and antioxidant properties. This suggests that the electronic and hydrogen-bonding characteristics of the aromatic core are pivotal. The table below summarizes the observed impact of such modifications in analogous series.

Modification Site Type of Modification Observed Impact on Cellular Activity Reference Analogue Example
N-Alkyl ChainVariation in lengthModulates lipophilicity and membrane permeabilityN-alkyl-4-hydroxybenzamides
Phenyl RingAddition of hydroxyl groupsIntroduction of antioxidant and antimicrobial activityN-Dodecyl-3,4-dihydroxybenzamide
Phenyl RingIntroduction of nitro/amino groupsBroad-spectrum antimicrobial activityN-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides nih.gov
Amide LinkageIsomeric variations (e.g., 2-hydroxy vs. 4-hydroxy)Potent antiprotozoal activityN-benzoyl-2-hydroxybenzamides nih.gov

These findings underscore the principle that even subtle structural changes can lead to significant shifts in the biological activity profile of Benzamide, N-dodecyl-4-hydroxy- derivatives.

Exploration of Polypharmacology and Selectivity

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized aspect of drug action. For derivatives of Benzamide, N-dodecyl-4-hydroxy-, the exploration of their multi-target profiles is still in its nascent stages. However, the diverse activities observed in structurally related compounds hint at a potential for polypharmacological effects. For example, various benzamide derivatives have been shown to exhibit activities ranging from histone deacetylase (HDAC) inhibition to antimicrobial and antiprotozoal effects. nih.govnih.govnih.gov

The key to harnessing polypharmacology effectively lies in achieving a desirable selectivity profile. An ideal therapeutic agent would interact with multiple targets implicated in a disease pathway while avoiding off-target interactions that could lead to adverse effects. For Benzamide, N-dodecyl-4-hydroxy- analogues, achieving selectivity is a significant challenge that is addressed through rational drug design.

Structure-activity relationship studies are crucial in this endeavor. By systematically modifying the benzamide scaffold and assessing the activity against a panel of targets, researchers can identify the structural motifs that confer selectivity. For example, in a series of N-benzoyl-2-hydroxybenzamides, specific substitutions led to compounds with excellent activity against Leishmania donovani while showing lower potency against other protozoan parasites, demonstrating that selectivity can be engineered into this class of molecules. nih.gov

The table below outlines the known activities of various classes of benzamide derivatives, illustrating the potential for polypharmacology and the importance of selectivity.

Compound Class Primary Activity Potential Secondary/Off-Target Activities
N-Dodecyl-3,4-dihydroxybenzamide AnalogueAntimicrobial, AntioxidantNot extensively studied
N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamidesAntibacterial, AntifungalNot extensively studied nih.gov
N-benzoyl-2-hydroxybenzamidesAntiprotozoal (T. gondii, P. falciparum, L. donovani)Varied selectivity across different protozoa nih.gov
N-hydroxybenzamide derivativesHistone Deacetylase (HDAC) InhibitionAntiproliferative against cancer cell lines nih.gov

Applications of Benzamide, N Dodecyl 4 Hydroxy in Advanced Materials Science and Chemical Systems

Utilization in Polymer Science and Functional Materials

The distinct molecular architecture of Benzamide (B126), N-dodecyl-4-hydroxy- makes it a candidate for integration into polymeric materials, either as a fundamental building block or as a functional additive.

Role as Monomers or Additives in Polymer Synthesis

While specific research on the use of Benzamide, N-dodecyl-4-hydroxy- as a primary monomer in polymerization is limited, its functional groups suggest potential. The presence of the hydroxyl and amide groups could, in principle, allow it to participate in step-growth polymerization reactions to form polyesters or polyamides.

More immediate applications are found in its role as a functional additive. When incorporated into a polymer matrix, the long dodecyl chain can act as a plasticizer or a compatibilizer in polymer blends. The 4-hydroxybenzamide (B152061) moiety can introduce specific functionalities, such as improved thermal stability or the ability to participate in hydrogen bonding, which can influence the mechanical and thermal properties of the host polymer.

Potential Role Functionality Anticipated Effect on Polymer Properties
MonomerHydroxyl and amide groups for polymerizationFormation of novel polyesters or polyamides
AdditiveLong dodecyl chain and polar head groupPlasticization, improved compatibility, enhanced thermal stability

Development of Self-Assembled Systems

The amphiphilic nature of Benzamide, N-dodecyl-4-hydroxy- is a key driver for its ability to form ordered structures through self-assembly. In appropriate solvents, these molecules can spontaneously organize into various morphologies, such as micelles, vesicles, or liquid crystalline phases. This behavior is governed by the tendency of the hydrophobic dodecyl tails to segregate from the polar solvent, while the hydrophilic hydroxybenzamide heads interact with the solvent. The resulting nanoscale architectures are of interest for applications in drug delivery, nanotechnology, and the creation of structured materials.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The amide and hydroxyl groups of Benzamide, N-dodecyl-4-hydroxy- are capable of forming strong hydrogen bonds, making the molecule a building block for creating complex supramolecular assemblies. These assemblies can be designed to have specific functions, such as recognizing and binding to other molecules in a host-guest relationship. The hydrophobic pocket formed by the dodecyl chains can encapsulate guest molecules, a principle that is fundamental to applications like molecular recognition and transport.

Catalytic and Organocatalytic Applications in Organic Synthesis

The potential for Benzamide, N-dodecyl-4-hydroxy- to act as an organocatalyst is an area of growing interest. The combination of a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting amide group within the same molecule allows it to activate substrates through bifunctional catalysis. While specific catalytic applications of this particular compound are not yet widely reported, related benzamide structures have shown promise in promoting various organic reactions. The long alkyl chain could also serve to create a specific microenvironment around the catalytic site, potentially influencing the selectivity and efficiency of the reaction.

In Vitro Biological Activity and Mechanistic Investigations of Benzamide, N Dodecyl 4 Hydroxy Excluding Clinical Data

Cell-Based Assays and Cellular Physiology Studies

Cell-based assays are fundamental in elucidating the effects of a compound on cellular health and function. For Benzamide (B126), N-dodecyl-4-hydroxy-, while specific data is limited, the activities of analogous compounds suggest potential areas of impact.

Cell Viability and Proliferation Assays (e.g., MTT, MTS)

Assays such as MTT and MTS are standard methods to assess cell viability and proliferation by measuring metabolic activity. While no specific MTT or MTS assay data for Benzamide, N-dodecyl-4-hydroxy- is publicly available, studies on other benzamide derivatives have demonstrated effects on cell proliferation. For instance, certain N-hydroxybenzamide derivatives have been shown to possess antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines. nih.gov These findings suggest that Benzamide, N-dodecyl-4-hydroxy- could potentially exhibit similar effects, warranting direct investigation.

Table 1: Illustrative Antiproliferative Activity of Related Benzamide Derivatives

Compound ClassCell LineAssayEndpointIllustrative ResultReference
N-hydroxybenzamide DerivativesHCT116 (Colon Carcinoma)Not SpecifiedIC₅₀As low as 0.3 µM for some derivatives nih.gov
N-hydroxybenzamide DerivativesA549 (Lung Cancer)Not SpecifiedIC₅₀As low as 0.4 µM for some derivatives nih.gov

Note: This table presents data for related compounds to illustrate potential activity, as specific data for Benzamide, N-dodecyl-4-hydroxy- is not available.

Apoptosis and Necrosis Pathway Analysis

The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer agents. Research has shown that some benzamides can induce apoptosis. nih.govnih.gov For example, benzamide riboside has been observed to induce apoptosis in human ovarian carcinoma cells, a process accompanied by DNA fragmentation and cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, the anti-inflammatory and antitumor properties of some benzamides and nicotinamides are linked to their ability to induce apoptosis via the inhibition of the transcription factor NF-kappaB. nih.gov These findings suggest a plausible, yet unconfirmed, role for Benzamide, N-dodecyl-4-hydroxy- in modulating apoptotic pathways.

Cellular Uptake and Subcellular Localization Studies

The efficacy of a compound is often dependent on its ability to enter cells and reach its molecular target. The cellular uptake and subcellular localization of Benzamide, N-dodecyl-4-hydroxy- have not been specifically documented. The lipophilic nature of the N-dodecyl chain suggests that the compound may readily associate with and cross cell membranes. The mechanisms of cellular entry could involve passive diffusion or be facilitated by transporters. Understanding the subcellular distribution is crucial, as localization to specific organelles (e.g., mitochondria, nucleus) would provide insights into its mechanism of action. Studies on nanomaterials offer a parallel in understanding how chemical properties influence cellular uptake and distribution. nih.gov

Enzyme Assays and Biochemical Pathway Interrogation

Direct interaction with enzymes and modulation of biochemical pathways are common mechanisms of action for bioactive compounds.

Kinase, Phosphatase, and Protease Activity Modulation

The effect of Benzamide, N-dodecyl-4-hydroxy- on specific kinases, phosphatases, or proteases has not been reported. However, the broader benzamide class includes compounds with known enzyme-modulating activities. For instance, the induction of apoptosis by benzamide riboside is associated with the inhibition of Cdk2 activity. nih.gov Given the central role of these enzyme classes in cellular signaling, investigating the potential for Benzamide, N-dodecyl-4-hydroxy- to modulate their activity is a logical next step in characterizing its biological function.

Inhibition or Activation of Metabolic Enzymes

Some benzamide derivatives are known to interact with metabolic enzymes. A notable example is the inhibition of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) by benzamide riboside, which disrupts guanylate biosynthesis. nih.gov Another area of interest is the potential for benzamides to act as histone deacetylase (HDAC) inhibitors. nih.gov A series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives were found to inhibit HDACs with IC₅₀ values in the micromolar range. nih.gov This suggests that Benzamide, N-dodecyl-4-hydroxy- could potentially target similar metabolic or regulatory enzymes.

Table 2: Illustrative Enzyme Inhibition by Related Benzamide Derivatives

CompoundEnzyme TargetIllustrative IC₅₀Cell Line/SystemReference
Benzamide RibosideInosine 5'-monophosphate dehydrogenase (IMPDH)Not SpecifiedHuman Ovarian Carcinoma N.1 Cells nih.gov
Thiophene substituted N-hydroxybenzamide derivativeHistone Deacetylases (HDACs)0.3 µMHCT116 and A549 cells nih.gov
Benzo[d] nih.govnih.govdioxole N-hydroxybenzamide derivativeHistone Deacetylases (HDACs)0.4 µMHCT116 and A549 cells nih.gov

Note: This table is based on data from related benzamide compounds and serves as an illustration of potential enzymatic interactions, as specific data for Benzamide, N-dodecyl-4-hydroxy- is not available.

Receptor Binding Assays and Signaling Pathway Analysis

Extensive searches of scientific literature and databases have revealed no specific studies on the receptor binding profile or signaling pathway analysis of Benzamide, N-dodecyl-4-hydroxy-. While the broader class of benzamides is known to interact with various biological targets, data for this particular derivative is not publicly available.

GPCR, Nuclear Receptor, and Ion Channel Modulation

There are no available research findings from in vitro assays to indicate whether Benzamide, N-dodecyl-4-hydroxy- modulates the activity of G-Protein Coupled Receptors (GPCRs), nuclear receptors, or ion channels. The interaction of many benzamide derivatives with such receptors is a subject of study, often revealing complex structure-activity relationships. However, specific binding affinities, agonist or antagonist activity, or allosteric modulation effects for Benzamide, N-dodecyl-4-hydroxy- have not been documented.

Gene Reporter Assays for Pathway Activation

No published studies utilizing gene reporter assays to investigate the effect of Benzamide, N-dodecyl-4-hydroxy- on specific cellular signaling pathways were identified. Gene reporter assays are a common tool for elucidating the mechanisms of action of novel compounds by measuring the transcriptional activation of specific genes. Without such studies, the pathways, if any, that are modulated by this compound remain unknown.

Antimicrobial and Antiviral Activity Studies

While various substituted benzamide compounds have been investigated for their potential antimicrobial and antiviral properties, there is a lack of specific data for Benzamide, N-dodecyl-4-hydroxy-.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

A thorough review of the literature did not yield any studies that have determined the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of Benzamide, N-dodecyl-4-hydroxy- against any bacterial or fungal strains. These values are critical for quantifying the antimicrobial potency of a compound. While some related N-acyl-4-hydroxybenzamide derivatives have shown antimicrobial activity, these findings cannot be extrapolated to the N-dodecyl derivative.

Mechanisms of Action against Microbial Targets

In the absence of any demonstrated antimicrobial or antiviral activity, no mechanistic studies on how Benzamide, N-dodecyl-4-hydroxy- might act against microbial targets have been performed. Research into the mechanisms of other benzamide antimicrobials has identified various targets, including essential cellular enzymes.

Immunomodulatory Effects in Cellular Models

There is no available scientific literature describing the immunomodulatory effects of Benzamide, N-dodecyl-4-hydroxy- in in vitro cellular models. Studies on other benzamide derivatives have shown that they can modulate inflammatory responses in cells like macrophages. For example, certain nitro-substituted benzamides have been shown to inhibit the production of nitric oxide (NO) and suppress the expression of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. However, whether Benzamide, N-dodecyl-4-hydroxy- possesses similar or different immunomodulatory properties has not been investigated.

Future Directions and Emerging Research Opportunities for Benzamide, N Dodecyl 4 Hydroxy

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry and materials science offers a powerful paradigm for accelerating the discovery and development of novel molecules. For Benzamide (B126), N-dodecyl-4-hydroxy-, these computational tools can navigate the vast chemical space to predict and optimize its properties for specific applications.

In materials design , the amphiphilic nature of Benzamide, N-dodecyl-4-hydroxy- suggests its potential use in self-assembling systems, surfactants, or as a building block for novel polymers. Machine learning models can predict how modifications to its chemical structure would influence material properties such as thermal stability, mechanical strength, or conductivity. AI could accelerate the discovery of derivatives with optimal properties for applications in fields like nanotechnology, drug delivery, or advanced coatings.

AI/ML Application Area Potential Impact on Benzamide, N-dodecyl-4-hydroxy- Research Key Technologies
Drug Discovery Prediction of biological targets and bioactivity. Optimization of molecular structure for efficacy and safety.Convolutional Neural Networks (CNNs), Support Vector Machines (SVMs), Deep Learning
ADMET Prediction Early-stage assessment of pharmacokinetic and toxicity profiles to reduce attrition.Quantitative Structure-Activity Relationship (QSAR) models, AI-powered prediction platforms.
Materials Science Design of novel materials with tailored properties (e.g., for self-assembly or polymers).Generative models, high-throughput computational screening.
Synthesis Planning Identification of efficient and novel synthetic routes.Retrosynthesis prediction algorithms, reaction outcome prediction models. acs.org

Exploration of Novel Biological Targets and Therapeutic Areas

The molecular structure of Benzamide, N-dodecyl-4-hydroxy-, which combines a benzamide group with a long fatty acid-like tail, is reminiscent of endogenous signaling lipids known as N-acyl amino acids. nih.govresearchgate.net These related compounds are part of a complex signaling system and have shown therapeutic potential, suggesting that Benzamide, N-dodecyl-4-hydroxy- could be a valuable probe or lead compound for novel biological targets. nih.govresearchgate.net

Future research could focus on screening the compound against a wide array of biological targets, particularly those involved in metabolic and inflammatory diseases. Enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids and related signaling lipids, could be a primary target. nih.gov Inhibition of such targets by a long-chain N-acyl compound could have therapeutic implications.

Given that various benzamide derivatives have demonstrated antibacterial properties, another promising avenue is the investigation of Benzamide, N-dodecyl-4-hydroxy- as a novel antibacterial agent. mdpi.com Its fatty acyl chain could facilitate interaction with and disruption of bacterial cell membranes, a mechanism that is a promising strategy for overcoming multi-drug resistant pathogens. mdpi.com

Potential therapeutic areas for investigation include:

Metabolic Disorders: Targeting enzymes involved in lipid metabolism and signaling.

Inflammatory Diseases: Modulating pathways regulated by lipid mediators.

Infectious Diseases: Exploring its potential as an antibacterial or antifungal agent. mdpi.com

Oncology: Investigating its effects on cancer cell signaling pathways, as protein-protein interactions are key targets in modern drug discovery. nih.gov

Sustainable and Scalable Production Methodologies

The synthesis of amides is one of the most common reactions in the pharmaceutical and chemical industries. scispace.comrsc.org However, traditional methods often rely on stoichiometric coupling reagents that generate large amounts of waste, conflicting with the principles of green chemistry. scispace.com Future research on Benzamide, N-dodecyl-4-hydroxy- must prioritize the development of sustainable and scalable production methods.

Key areas for development include:

Biocatalysis: The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), for amide bond formation offers a highly efficient and environmentally benign alternative. nih.gov These enzymatic reactions can often be performed in greener solvents and under mild conditions, producing high yields without the need for extensive purification. nih.gov

Catalytic Direct Amidation: Developing catalytic systems that enable the direct condensation of a carboxylic acid and an amine, releasing only water as a byproduct, is a primary goal in green chemistry. scispace.com

Solvent-Free Synthesis: Exploring solvent-free methods, such as using boric acid as a catalyst for the reaction between a carboxylic acid and urea or an amine, can dramatically reduce the environmental impact. semanticscholar.orgresearchgate.net These methods are often faster and more efficient than conventional solution-phase synthesis. semanticscholar.orgresearchgate.net

Greener Solvents: Replacing hazardous solvents like DMF and CH2Cl2 with more sustainable alternatives is crucial for large-scale production. scispace.com

Synthesis Method Principle Advantages Reference
Enzymatic Synthesis Utilizes lipase enzymes (e.g., CALB) to catalyze amide bond formation.High selectivity, mild reaction conditions, reduced byproducts, biodegradable catalyst. rsc.orgnih.gov
Catalytic Amidation Employs a catalyst (e.g., boronic acid-based) for direct reaction of acid and amine.High atom economy (water is the only byproduct), avoids stoichiometric activators. scispace.com
Solvent-Free Reaction Reactants are mixed and heated directly, often with a solid catalyst.Eliminates solvent waste, can lead to faster reactions and simpler workup. semanticscholar.orgresearchgate.net

Advanced Analytical Method Development for In Situ Monitoring

To ensure the efficient, reproducible, and safe production of Benzamide, N-dodecyl-4-hydroxy-, particularly in a pharmaceutical context, the development of advanced analytical methods for real-time, in situ monitoring is essential. Process Analytical Technology (PAT) allows for dynamic understanding and control of chemical processes as they occur.

For the synthesis and crystallization of this compound, several in situ techniques could be implemented:

Spectroscopic Methods: Techniques such as Raman and Near-Infrared (NIR) spectroscopy can monitor the concentration of reactants and products in real-time without sampling. Solid-state NMR is particularly powerful for studying crystallization, as it can distinguish between different solid forms (polymorphs) and track their formation over time. rsc.org

Particle and Crystallization Monitoring: Tools that measure sound velocity can track changes in solution concentration and detect the onset of nucleation and crystal growth. sensotech.com In situ imaging, when combined with deep learning algorithms, can automatically classify crystal shapes and detect impurities, enabling precise control over the final product's physical properties. acs.org

Electrical Measurement: Simple and scalable technologies like interdigitated electrode sensors can provide highly sensitive, real-time monitoring of crystallization dynamics by measuring changes in the electrical properties of the solution. nih.gov

These methods provide a continuous data stream that can be used to control process parameters (e.g., temperature, addition rate) to optimize yield, purity, and crystal morphology, ultimately leading to a more robust and efficient manufacturing process. sensotech.comdntb.gov.ua

Collaborative and Interdisciplinary Research Frameworks

The multifaceted research required to fully explore the potential of Benzamide, N-dodecyl-4-hydroxy- necessitates a departure from siloed research efforts. A collaborative and interdisciplinary framework is crucial for success. Such a framework would bring together experts from diverse fields to tackle complex challenges more effectively than any single group could alone. lannettcdmo.com

Essential collaborations would include:

Academia-Industry Partnerships: Academic labs can focus on fundamental discovery, such as identifying novel biological targets, while industry partners provide the resources and expertise for process development, scaling, and commercialization. mrlcg.com

Inter-departmental Alliances: Within a research institution, collaborations between computational chemists (for AI/ML modeling), medicinal chemists (for synthesis and SAR studies), biologists (for pharmacological testing), and chemical engineers (for scalable synthesis) are vital.

Global Cooperation: International cooperation allows for the exchange of knowledge and resources on a global scale, accelerating progress. netpharmalab.es This was evident in the rapid development of therapies during recent global health crises. netpharmalab.es

Use of Collaborative Platforms: Modern, cloud-based platforms are designed to facilitate collaboration among researchers in different locations. foonkiemonkey.co.uk These tools allow for secure data sharing, real-time communication, and integrated management of research data, streamlining the collaborative process. foonkiemonkey.co.uk

By fostering these partnerships, the scientific community can create a synergistic environment that accelerates the journey of a promising molecule like Benzamide, N-dodecyl-4-hydroxy- from an initial concept to a tangible application in medicine or materials science. lannettcdmo.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-dodecyl-4-hydroxybenzamide, and how can researchers optimize reaction yields?

  • Methodology : Multi-step synthesis involving amidation of 4-hydroxybenzoic acid with dodecylamine under coupling agents (e.g., DCC/DMAP) or via acyl chloride intermediates. Key considerations:

  • Hazard Analysis : Conduct a thorough risk assessment for reagents like acyl chlorides (corrosive) and solvents (dichloromethane) using protocols from Prudent Practices in the Laboratory .
  • Yield Optimization : Use sodium carbonate as a base to neutralize HCl byproducts and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing N-dodecyl-4-hydroxybenzamide?

  • Characterization Workflow :

  • NMR (¹H/¹³C) : Confirm amide bond formation (δ ~7.5-8.5 ppm for aromatic protons, δ ~2.1 ppm for dodecyl chain CH₂ groups) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected ~349.5 g/mol) and fragmentation patterns.
  • Thermal Analysis : Use DSC to detect decomposition events (e.g., thermal stability up to 150°C, as seen in analogous benzamides) .

Q. What safety protocols are essential when handling N-dodecyl-4-hydroxybenzamide?

  • Risk Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions due to potential dust generation .
  • Storage : Store at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does the hydrophobicity of the dodecyl chain influence solubility and aggregation behavior in aqueous systems?

  • Experimental Design :

  • Solubility Studies : Measure logP (predicted ~5.2 via Crippen’s method) and critical micelle concentration (CMC) using fluorescence probes .
  • Dynamic Light Scattering (DLS) : Analyze aggregate size in buffered solutions (pH 7.4) to assess colloidal stability .
    • Challenge : Discrepancies between calculated (e.g., Joback method) and experimental logP values require validation via shake-flask partitioning .

Q. How should researchers address contradictions between computational predictions and experimental data for thermodynamic properties?

  • Resolution Strategy :

  • Cross-Validation : Compare results from multiple computational models (e.g., Crippen, McGowan) with experimental data (e.g., NIST WebBook) for properties like vapor pressure or critical temperature .
  • Error Analysis : Identify systematic biases (e.g., overestimation of hydrogen-bonding effects in simulations) .

Q. What biological pathways might N-dodecyl-4-hydroxybenzamide modulate, based on structural analogs?

  • Hypothesis Generation :

  • PPARγ Antagonism : The 4-hydroxybenzamide moiety resembles PPARγ-binding pharmacophores, suggesting potential metabolic regulation .
  • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) due to membrane-disruptive effects from the dodecyl chain .

Q. What computational tools are suitable for modeling the interaction of N-dodecyl-4-hydroxybenzamide with lipid bilayers?

  • Methodology :

  • Molecular Dynamics (MD) : Use GROMACS with lipid bilayer force fields to simulate insertion depth and orientation .
  • Docking Studies : Employ AutoDock Vina to predict binding affinities for targets like fatty acid-binding proteins .

Q. How can researchers identify degradation products under accelerated stability conditions?

  • Analytical Approach :

  • Forced Degradation : Expose the compound to heat (60°C), UV light, and hydrolytic conditions (acid/base).
  • LC-MS/MS : Profile degradation products (e.g., hydrolyzed benzoic acid derivatives) and propose degradation pathways .

Q. What strategies improve regioselectivity in synthesizing N-dodecyl-4-hydroxybenzamide derivatives with modified aromatic rings?

  • Synthetic Optimization :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield the hydroxyl group during alkylation or nitration .
  • Catalysis : Employ Pd/C for selective hydrogenation of nitro intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.